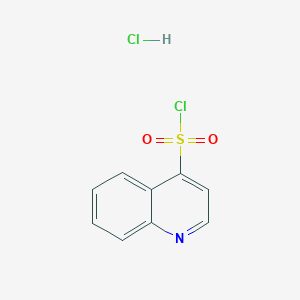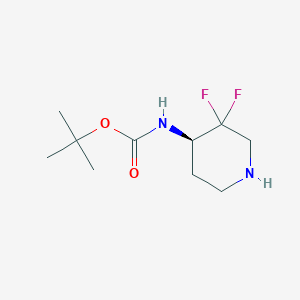![molecular formula C18H11ClF3N3O2 B12451844 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of the Pyrimidine Core
- The pyrimidine core can be synthesized by reacting 4-chlorobenzaldehyde with trifluoroacetic acid and ammonium acetate under reflux conditions to form 4-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine.
-
Step 2: Amination Reaction
- The pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzoic acid in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and western blotting to understand its interaction with cellular proteins and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, which is involved in protein folding and stress response.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a marker of apoptosis, thereby promoting cell survival.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation and associated cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties and are studied for similar applications.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C18H11ClF3N3O2 |
|---|---|
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
4-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-12-5-1-10(2-6-12)14-9-15(18(20,21)22)25-17(24-14)23-13-7-3-11(4-8-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChI-Schlüssel |
BJJZOJUDLHDVAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


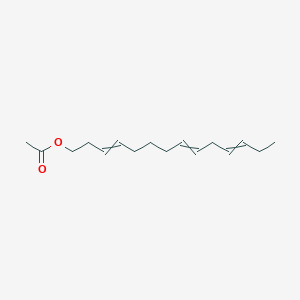
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)

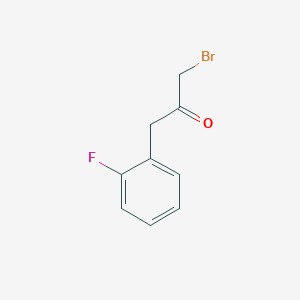
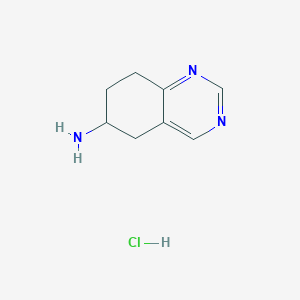
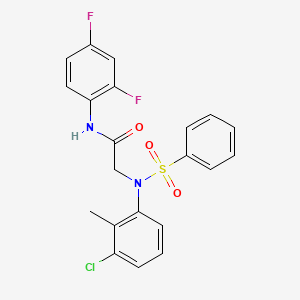
![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
